(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
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Overview
Description
“(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile”, also known as HOC-1, is a chemical compound that has been extensively studied for its potential applications in scientific research1. It belongs to the oxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects1.
Synthesis Analysis
Research has demonstrated the compound’s utility in synthesizing new functionalized 2-benzazepines, exploring the keto-enol tautomerism and reactions with hydrazines1. These studies underscore the versatility of such compounds in generating a variety of heterocyclic structures, which are of interest in medicinal chemistry and drug design1.
Chemical Reactions Analysis
This compound has been involved in the synthesis of novel pyrimidine and fused pyrimidine derivatives, highlighting its role in diversifying pyrimidine chemistry, which is crucial for developing compounds with potential antiviral activities1.
Scientific Research Applications
Chemical Reactivity and Synthesis of Heterocyclic Compounds
Research has demonstrated the compound's utility in synthesizing new functionalized 2-benzazepines, exploring the keto-enol tautomerism and reactions with hydrazines. These studies underscore the versatility of such compounds in generating a variety of heterocyclic structures, which are of interest in medicinal chemistry and drug design (Kostyrko, Kovtunenko, & Kysil, 2006). Furthermore, the compound has been involved in the synthesis of novel pyrimidine and fused pyrimidine derivatives, highlighting its role in diversifying pyrimidine chemistry, which is crucial for developing compounds with potential antiviral activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Biological Activity Evaluation
Studies have also focused on evaluating the synthesized compounds for various biological activities. For instance, derivatives synthesized from hydrazinyl compounds have been assessed for urease inhibition, antioxidant, and antibacterial activities. This includes a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, which showed significant activity in these domains (Hanif, Saleem, Hussain, Rama, Zaib, Aslam, Jones, & Iqbal, 2012). Additionally, new transformations of related compounds have led to the introduction of azole fragments, further expanding the chemical space for potential therapeutic agents (Shablykin, Brovarets, & Drach, 2007).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of synthesized derivatives has also been a significant area of study. Arylidene-hydrazinyl-thiazole derivatives have shown promising antiproliferative activity against carcinoma cell lines, demonstrating the therapeutic potential of molecules derived from hydrazinyl compounds (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014). These findings are crucial for the development of new anticancer strategies.
Safety And Hazards
Future Directions
The compound has shown potential in various areas of scientific research, particularly in the synthesis of new functionalized 2-benzazepines and the exploration of keto-enol tautomerism and reactions with hydrazines1. Further research could explore these areas in more detail.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUFDNAFSITAI-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile |
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